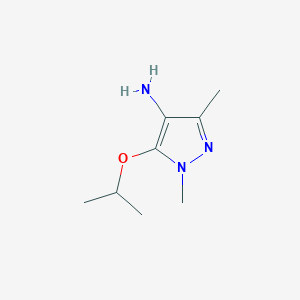

1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine

Description

1,3-Dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine is a pyrazole-based heterocyclic compound characterized by a 1H-pyrazol-4-amine core substituted with methyl groups at positions 1 and 3 and a propan-2-yloxy (isopropoxy) group at position 4. This structure imparts unique physicochemical properties, including moderate polarity due to the ether linkage and hydrogen-bonding capacity from the amine group. Pyrazole derivatives are widely studied for their pharmacological and material science applications, particularly as intermediates in synthesizing bioactive molecules or coordination complexes .

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1,3-dimethyl-5-propan-2-yloxypyrazol-4-amine |

InChI |

InChI=1S/C8H15N3O/c1-5(2)12-8-7(9)6(3)10-11(8)4/h5H,9H2,1-4H3 |

InChI Key |

IFYIFJBDBUVETM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1N)OC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-4-amino-5-hydroxy-pyrazole with isopropyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Isopropyl bromide, potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its biological activity.

Agriculture: It is used in the development of agrochemicals for pest control and crop protection.

Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substitution pattern on the pyrazole ring significantly influences reactivity, solubility, and biological activity. Below is a comparison with key analogues:

Key Observations :

- Solubility: The morpholino derivative (C9H16N4O) exhibits higher water solubility than the isopropoxy analogue due to the polar morpholine group .

- Bioactivity: The trifluoromethyl-substituted analogue (C10H8F3N3) demonstrates notable antimycobacterial activity, attributed to the electron-withdrawing CF3 group enhancing membrane permeability .

- Synthetic Utility: Compounds with aryl or alkyl ether groups (e.g., isopropoxy) are often intermediates in synthesizing triazole hybrids or thienopyrimidine derivatives .

Biological Activity

1,3-Dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine, also known by its CAS number 1153085-58-5, is a compound belonging to the pyrazole class of organic compounds. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 169.22 g/mol. The structure features a pyrazole ring substituted with a propan-2-yloxy group and two methyl groups at positions 1 and 3.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazole derivatives. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against liver (HepG2) and lung (A549) carcinoma cell lines, indicating significant anticancer activity .

Antioxidant Properties

Antioxidant activity has been a focus of research involving pyrazole derivatives. Compounds similar to this compound have demonstrated considerable radical scavenging abilities. For example, in vitro assays indicated that these compounds could effectively inhibit oxidative stress markers in cellular models .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that pyrazole derivatives can act as inhibitors of xanthine oxidase and α-glucosidase, which are relevant targets in the management of gout and diabetes mellitus respectively. The inhibition constants (IC50 values) for related compounds were reported in the range of 10–120 µM, suggesting a promising avenue for therapeutic applications .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The compound may exert its antioxidant effects through the donation of hydrogen atoms or electrons to free radicals, thus stabilizing them and preventing cellular damage.

- Enzyme Inhibition : The structural features of the compound allow it to fit into the active sites of enzymes like xanthine oxidase and α-glucosidase, blocking substrate access and thereby inhibiting their activity.

Study on Antitumor Activity

In a comparative study involving several pyrazole derivatives, it was found that modifications at the propan-2-yloxy position significantly affected cytotoxicity against cancer cell lines. Compound variants showed IC50 values ranging from 5.35 µM to over 100 µM depending on structural variations, highlighting the importance of substituent groups in enhancing biological activity .

Study on Enzyme Inhibition

A study focusing on enzyme inhibition demonstrated that certain derivatives exhibited potent inhibition against α-amylase and α-glucosidase with IC50 values significantly lower than standard drugs such as Acarbose. This suggests that these compounds could potentially serve as more effective alternatives in managing postprandial blood glucose levels .

Data Summary Table

Q & A

(Basic) What are the common synthetic routes for 1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine?

Methodological Answer:

The synthesis typically involves cyclization or condensation reactions. For example:

- Cyclization with phosphorus oxychloride : Intermediate hydrazides (e.g., substituted benzoic acid hydrazides) can be cyclized at 120°C to form pyrazole cores .

- Condensation with propenones : Substituted propenones react with hydrazine derivatives under basic or acidic conditions to yield pyrazoline intermediates, which can be further functionalized .

- Solvent-free protocols : Efficient one-pot syntheses using barbituric acids, aldehydes, and pyrazol-5-amines under solvent-free conditions minimize side reactions .

Key reagents include hydrazine derivatives, aldehydes, and cyclizing agents like POCl₃. Characterization relies on IR, NMR, and mass spectrometry .

(Advanced) How can computational tools like AutoDock Vina and Multiwfn elucidate the binding interactions of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Used to predict binding modes with biological targets (e.g., kinases). The scoring function evaluates binding affinity, while multithreading accelerates screening. Preprocessing includes grid-map generation for target binding sites .

- Wavefunction Analysis (Multiwfn) : Analyzes electron density, electrostatic potential, and noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) to rationalize binding stability. Topological analysis of electron density identifies critical interaction regions .

These tools help prioritize compounds for in vitro testing by linking structural features to activity .

(Basic) What spectroscopic and analytical techniques are employed for characterization?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, C-O-C ether vibrations).

- NMR Spectroscopy : ¹H/¹³C NMR resolves substitution patterns (e.g., methyl groups at δ 1.3–1.5 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ ions).

- Elemental Analysis : Validates purity and stoichiometry .

(Advanced) How does SHELX software assist in crystallographic refinement of pyrazole derivatives?

Methodological Answer:

- Structure Solution (SHELXS/SHELXD) : Uses direct methods or Patterson synthesis for phase determination, even with twinned or low-resolution data .

- Refinement (SHELXL) : Incorporates anisotropic displacement parameters and restraints for disordered moieties (e.g., isopropyloxy groups). Hydrogen atoms are placed via riding models .

- Validation : Checks for geometric outliers (e.g., bond lengths, angles) using CIF validation tools. SHELXPRO interfaces with macromolecular refinement suites for hybrid systems .

(Advanced) What strategies optimize structure-activity relationship (SAR) studies for bioactivity?

Methodological Answer:

- Substituent Variation : Systematic modification of the isopropyloxy or methyl groups to assess steric/electronic effects. For example, 3-chloroaryl substitutions enhance kinase inhibition .

- In Silico Screening : Prioritizes analogs with favorable ADMET properties using tools like SwissADME.

- Biological Assays :

(Basic) What reaction conditions are critical for synthesizing pyrazole-amine derivatives?

Methodological Answer:

- Temperature Control : Cyclization reactions often require 100–120°C (e.g., POCl₃-mediated steps) .

- Catalysis : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions stabilize intermediates during condensation .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while solvent-free methods improve atom economy .

- Workup : Column chromatography (silica gel, ethyl acetate/hexane gradients) purifies crude products .

(Advanced) How can contradictions between crystallographic and computational models be resolved?

Methodological Answer:

- Electron Density Maps (SHELX) : Overlay computational electrostatic potential maps (Multiwfn) with crystallographic data to validate hydrogen-bonding networks .

- Molecular Dynamics (MD) Simulations : Assess flexibility of substituents (e.g., isopropyloxy rotamers) to reconcile static crystal structures with dynamic docking poses .

- B-Factor Analysis : High B-factors in crystallography indicate regions requiring MD refinement .

(Advanced) What pharmacological models assess the compound’s therapeutic potential?

Methodological Answer:

- Kinase Inhibition Profiling : High-throughput screens against recombinant kinases (e.g., c-Src, Abl) identify nanomolar inhibitors .

- Toxicity Screening : Liver microsome assays (CYP450 inhibition) and hERG channel binding studies mitigate safety risks .

- Pharmacokinetics : Oral bioavailability (Cₘₐₓ, t₁/₂) in rodent models informs dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.